molecular formula C12H21NO6 B123675 4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate CAS No. 156731-58-7

4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Cat. No.: B123675
CAS No.: 156731-58-7
M. Wt: 275.3 g/mol
InChI Key: ZIZXKQNCOWTDRH-UHFFFAOYSA-N
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Description

4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.29824 g/mol. It is known for its applications in various fields of chemistry and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate involves several steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the succinic acid. The reaction conditions typically involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of succinic acid and its esters, which can be further utilized in different chemical processes .

Scientific Research Applications

4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The ester groups facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxycarbonylamino-succinic acid 4-methyl ester 1-ethyl ester
  • 2-Tert-butoxycarbonylamino-succinic acid 4-isopropyl ester 1-methyl ester
  • 2-Tert-butoxycarbonylamino-succinic acid 4-ethyl ester 1-isopropyl ester

Uniqueness

Compared to similar compounds, 4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate offers unique reactivity due to its specific ester configuration. This configuration allows for selective reactions and incorporation into various chemical and biological systems, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-6-18-9(14)7-8(10(15)17-5)13-11(16)19-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZXKQNCOWTDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192802
Record name 4-Ethyl 1-methyl N-[(1,1-dimethylethoxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156731-58-7
Record name 4-Ethyl 1-methyl N-[(1,1-dimethylethoxy)carbonyl]aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156731-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl 1-methyl N-[(1,1-dimethylethoxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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